Cas no 15583-16-1 (3-(Pyridin-2-yl)propan-1-amine)

3-(Pyridin-2-yl)propan-1-amine is a versatile organic compound featuring a pyridine ring linked to a propylamine chain. This structure imparts both basic and coordinating properties, making it valuable as a ligand in coordination chemistry and catalysis. The amine functionality allows for further derivatization, enabling its use in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its pyridine moiety enhances stability and reactivity in metal complexation, while the flexible propylamine spacer improves solubility in polar solvents. The compound is particularly useful in asymmetric synthesis and as a building block for heterocyclic frameworks. High purity grades ensure consistent performance in research and industrial applications.
3-(Pyridin-2-yl)propan-1-amine structure
15583-16-1 structure
Product Name:3-(Pyridin-2-yl)propan-1-amine
CAS No:15583-16-1
MF:C8H12N2
MW:136.194281578064
MDL:MFCD06809629
CID:105640
PubChem ID:3159614
Update Time:2025-05-23

3-(Pyridin-2-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(Pyridin-2-yl)propan-1-amine
    • 3-(2-Pyridyl)propylamine
    • 2-Pyridinepropanamine
    • 3-(2-PYRIDINYL)PROPYLAMINE
    • 3-pyridin-2-ylpropan-1-amine
    • 3-Pyridin-2-yl-propylamine
    • (3-pyridin-2-ylpropyl)amine(SALTDATA: FREE)
    • (3-PYRIDIN-2-YLPROPYL)AMINE
    • 2-(3-AMINOPROPYL)PYRIDINE
    • ZERO/004569
    • 2-Pyridine-1-propanamine
    • 3-Pyridin-2-ylpropylamine
    • 2-(3-aminopropyl) pyridine
    • 3-(pyridin-2-yl)propylamine
    • 3-(2-pyridyl)propan-1-amine
    • UGYRJDSEKCYZKI-UHFFFAOYSA-N
    • HMS1704I14
    • 3-(pyridine-2-yl)propan-1-ami
    • MFCD06809629
    • EN300-109844
    • AB30458
    • Z600381818
    • SCHEMBL311512
    • 15583-16-1
    • 3-(pyridine-2-yl)propan-1-amine
    • FT-0743822
    • 3-(2-PYRIDYL)-1-PROPANAMINE
    • AS-39390
    • 3-(2-PYRIDINYL)-1-PROPANAMINE
    • AKOS000505639
    • SY022423
    • DTXSID80390198
    • CHEMBL4548322
    • BB 0251676
    • A3425
    • CS-0006435
    • ALBB-012423
    • 2-PYRIDINEPROPANEAMINE
    • STK688555
    • DB-010120
    • MDL: MFCD06809629
    • Inchi: 1S/C8H12N2/c9-6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6,9H2
    • InChI Key: UGYRJDSEKCYZKI-UHFFFAOYSA-N
    • SMILES: N1C=CC=CC=1CCCN

Computed Properties

  • Exact Mass: 136.10000
  • Monoisotopic Mass: 136.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 83.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 38.9

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.0±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 227.5℃/760mmHg
  • Flash Point: 112.0±9.7 °C
  • Refractive Index: 1.532
  • PSA: 38.91000
  • LogP: 1.67320
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

3-(Pyridin-2-yl)propan-1-amine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-(Pyridin-2-yl)propan-1-amine Suppliers

Amadis Chemical Company Limited
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(CAS:15583-16-1)3-(Pyridin-2-yl)propan-1-amine
Order Number:A3425
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:03
Price ($):599.0
Email:sales@amadischem.com

Additional information on 3-(Pyridin-2-yl)propan-1-amine

Comprehensive Overview of 3-(Pyridin-2-yl)propan-1-Amine (CAS No. 15583–16–1): Structural Properties, Synthesis, and Emerging Applications

3-(Pyridin-2-yl)propan-1-Amine, also known as β-(pyridinylmethyl)amine, is a nitrogen-containing organic compound characterized by a pyridine ring conjugated to a three-carbon aliphatic chain terminating in an amine group. With the chemical identifier CAS No. 15583–16–1, this compound has garnered significant attention in medicinal chemistry and pharmaceutical research due to its versatile reactivity and potential as a scaffold for drug discovery. The molecular structure of 3-(Pyridin-2-ylyl)propylamine combines aromaticity from the pyridine moiety with the nucleophilic properties of the terminal amine, enabling its participation in diverse chemical transformations and biological interactions.

The synthesis of 3-(Pyridin-2-ylyl)propylamine (CAS No. 15583–16–1) typically involves reductive amination or alkylation strategies. One prominent method employs the reaction of 2-bromopyridine with propionaldehyde followed by catalytic hydrogenation to yield the final amine product. Recent advancements in catalytic systems, such as palladium-based methodologies and transition-metal-free approaches, have further streamlined the production process while improving stereoselectivity and yield. These synthetic innovations align with green chemistry principles, minimizing byproduct formation and enhancing scalability for industrial applications.

In the realm of medicinal chemistry, β-(pyridinylmethyl)amine serves as a critical building block for designing bioactive molecules. Its structural motif is prevalent in ligands targeting G protein-coupled receptors (GPCRs), particularly those involved in neurotransmission and metabolic regulation. For instance, derivatives of this compound have demonstrated modulatory effects on serotonin receptors (e.g., 5-HT4, 5-HT7) and dopamine transporters, positioning them as candidates for treating neuropsychiatric disorders such as depression and Parkinson’s disease. A 2024 study published in *Journal of Medicinal Chemistry* highlighted a series of pyridine-propylamine hybrids exhibiting potent agonist activity at muscarinic acetylcholine receptors, underscoring their therapeutic potential for Alzheimer’s disease.

Beyond pharmacology, CAS No. 15583–16–1 plays a pivotal role in agrochemical development. Researchers at Bayer CropScience recently reported that substituting traditional aromatic moieties with pyridine-propylamine scaffolds enhanced herbicidal efficacy while reducing environmental persistence—a breakthrough addressing global concerns over pesticide resistance and ecological impact. Additionally, this compound’s ability to form stable complexes with metal ions has spurred interest in its application as a chelating agent for heavy metal detoxification processes.

The physical properties of 3-(Pyridin-2-ylyl)propylamine include a melting point range of approximately -7°C to -4°C (as per Sigma-Aldrich technical data sheets) and solubility profiles favoring polar organic solvents like ethanol or DMSO over aqueous media. Its pKa value (~9.8), determined via potentiometric titration studies, indicates weak basicity consistent with primary aliphatic amine behavior—a characteristic crucial for optimizing drug formulation stability.

An emerging area of investigation involves leveraging computational modeling to predict the conformational flexibility of this molecule under physiological conditions. Molecular dynamics simulations conducted by a team at ETH Zürich revealed that the pyridine ring adopts an axial orientation relative to the propyl chain when interacting with hydrophobic pockets in protein targets—a finding that informs rational drug design strategies aimed at improving binding affinity through steric optimization.

In materials science contexts, researchers are exploring the use of functionalized versions of this compound as crosslinkers in polymer synthesis. By introducing electron-withdrawing substituents onto the pyridine ring or modifying side-chain length via alkylation reactions, scientists can tailor material properties such as thermal stability and mechanical strength—applications particularly relevant to biomedical device manufacturing where biocompatibility is paramount.

Eco-toxicological assessments remain an active area of research given its increasing utilization across industries. Preliminary studies suggest low acute toxicity profiles when compared to structurally similar aromatic amines; however ongoing long-term exposure evaluations are necessary before definitive safety classifications can be established under REACH regulations or EPA guidelines.

The global market for compounds containing the pyridine-propylamine motif is projected to grow at a CAGR exceeding 6% through 2030 according to Grand View Research analysts—driven primarily by demand from oncology drug development programs seeking novel kinase inhibitors capable of overcoming resistance mechanisms observed in current therapies like tyrosine kinase inhibitors (TKIs).

Ongoing clinical trials investigating these derivatives include Phase II studies evaluating their efficacy against non-small cell lung cancer (NSCLC), where preliminary results indicate improved progression-free survival rates compared to standard chemotherapy regimens without significant myelosuppressive effects typically associated with platinum-based agents.

Sustainable production methods continue evolving alongside technological advancements; enzymatic resolution techniques using immobilized lipases offer promising alternatives to traditional chemical resolution methods currently employed by major suppliers including TCI Chemicals and Alfa Aesar—methods which historically required large volumes of hazardous solvents during purification steps.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:15583-16-1)3-(Pyridin-2-yl)propan-1-amine
A3425
Purity:99%
Quantity:5g
Price ($):599.0
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